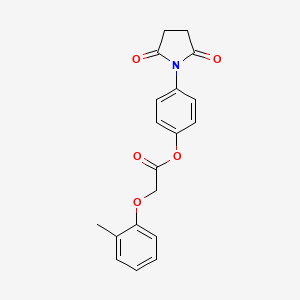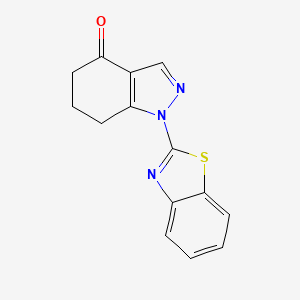![molecular formula C12H17N5 B5784517 5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile, commonly known as AZA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. AZA is a heterocyclic compound that contains a pyrazole ring, a nitrile group, and an azepane ring.
Scientific Research Applications
AZA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, AZA has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. AZA has also been investigated for its potential as an antifungal and antibacterial agent. In agrochemistry, AZA has been studied for its potential use as a herbicide and insecticide. In materials science, AZA has been investigated for its potential use in the development of organic semiconductors.
Mechanism of Action
The exact mechanism of action of AZA is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. AZA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. AZA has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and physiological effects:
Studies have shown that AZA has a range of biochemical and physiological effects. In vitro studies have demonstrated that AZA can induce apoptosis, or programmed cell death, in cancer cells. AZA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, AZA has been shown to have antifungal and antibacterial properties, with studies demonstrating its ability to inhibit the growth of various fungal and bacterial strains.
Advantages and Limitations for Lab Experiments
AZA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to using AZA in lab experiments. For example, AZA is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, AZA can be difficult to work with due to its low solubility in water and other solvents.
Future Directions
There are several future directions for research on AZA. One area of interest is the development of AZA-based drugs for the treatment of cancer and other diseases. Another area of interest is the development of AZA-based materials for use in electronics and other applications. Additionally, more research is needed to fully understand the mechanism of action of AZA and its potential applications in various fields.
Synthesis Methods
AZA can be synthesized using various methods, including the reaction of 1-azepanecarbonitrile with 1-methyl-3-oxo-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction yields AZA as a yellow solid with a melting point of 131-133°C. Other methods of synthesis include the reaction of azepanecarbonitrile with 1-methyl-3,5-dioxo-1,2,4-triazolidine, and the reaction of 1-azepanecarbonitrile with 1-methyl-3,5-dioxo-1,2,4-triazolidine-2-thione.
properties
IUPAC Name |
5-[(E)-azepan-1-ylmethylideneamino]-1-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-16-12(11(8-13)9-15-16)14-10-17-6-4-2-3-5-7-17/h9-10H,2-7H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDCXFLWGLHSN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)

![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)

![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
